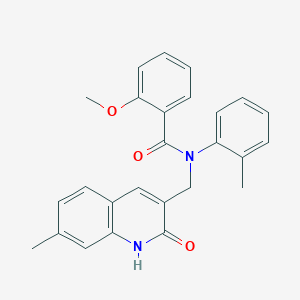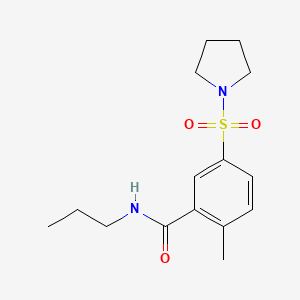
2-methyl-N-propyl-5-(pyrrolidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-propyl-5-(pyrrolidin-1-ylsulfonyl)benzamide, also known as MPSB, is a chemical compound that has been extensively studied for its potential use in scientific research. MPSB is a sulfonyl amide derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various cellular processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-propyl-5-(pyrrolidin-1-ylsulfonyl)benzamide is not fully understood, but it is thought to act as a modulator of ion channels and G protein-coupled receptors. This compound has been shown to bind to the intracellular side of ion channels, causing a conformational change that alters the channel's activity. This compound has also been shown to bind to the transmembrane region of G protein-coupled receptors, causing a change in the receptor's conformation and altering its signaling activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of ion channel activity, the regulation of G protein-coupled receptor signaling, and the inhibition of protein-protein interactions. This compound has also been shown to have anti-inflammatory and anti-nociceptive effects, making it a potential therapeutic agent for the treatment of pain and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 2-methyl-N-propyl-5-(pyrrolidin-1-ylsulfonyl)benzamide in lab experiments is its specificity for certain ion channels and G protein-coupled receptors, allowing researchers to investigate the function of these proteins in a targeted manner. However, one limitation of using this compound is its potential off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for the use of 2-methyl-N-propyl-5-(pyrrolidin-1-ylsulfonyl)benzamide in scientific research. One area of interest is the investigation of the role of this compound in the regulation of neuronal activity, particularly in the context of neurological disorders such as epilepsy and Parkinson's disease. This compound may also have potential as a therapeutic agent for the treatment of pain and inflammation, and further research in this area is warranted. Additionally, the development of more specific and potent analogues of this compound may lead to the discovery of novel targets for drug development.
Synthesis Methods
The synthesis of 2-methyl-N-propyl-5-(pyrrolidin-1-ylsulfonyl)benzamide involves the reaction of 2-methyl-5-nitrobenzoic acid with propylamine, followed by the reduction of the resulting nitro compound with iron powder. The resulting amine is then reacted with pyrrolidine-1-sulfonyl chloride to yield this compound.
Scientific Research Applications
2-methyl-N-propyl-5-(pyrrolidin-1-ylsulfonyl)benzamide has been used in a variety of scientific research applications, including the study of ion channels, G protein-coupled receptors, and protein-protein interactions. This compound has been shown to modulate the activity of various ion channels, including potassium channels and calcium channels, making it a valuable tool for investigating the role of these channels in cellular processes. This compound has also been used to study the function of G protein-coupled receptors, which play a critical role in cellular signaling pathways.
properties
IUPAC Name |
2-methyl-N-propyl-5-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-3-8-16-15(18)14-11-13(7-6-12(14)2)21(19,20)17-9-4-5-10-17/h6-7,11H,3-5,8-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGKVPWPTGKREV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


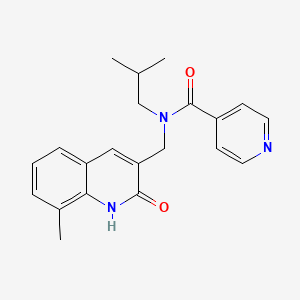
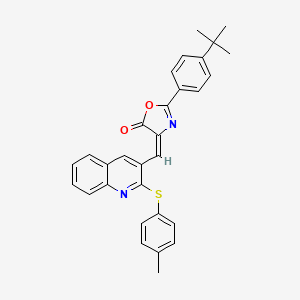
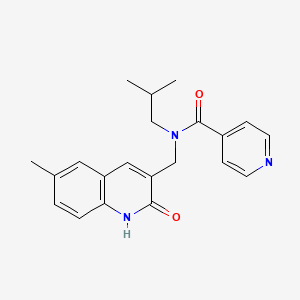
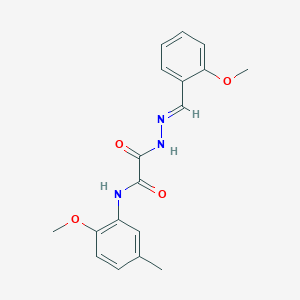



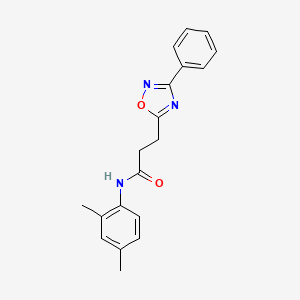
![N-(3-chloro-4-fluorophenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696175.png)


